1h-Indol-3-yl(pyridin-4-yl)methanone
Descripción
Synthesized as a key intermediate in cannabinoid mimetics and bioactive molecules, its structure has been confirmed through X-ray crystallography, NMR, IR, and HRMS analyses . Key properties include:
Propiedades
Número CAS |
3189-05-7 |
|---|---|
Fórmula molecular |
C14H10N2O |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1H-indol-3-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-14(10-5-7-15-8-6-10)12-9-16-13-4-2-1-3-11(12)13/h1-9,16H |
Clave InChI |
URMRKJJIVRNPPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=NC=C3 |
Otros números CAS |
3189-05-7 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Pyridine Positional Isomers
Substitution at pyridine’s 3- vs. 4-position significantly alters properties:
Key Insight : Pyridin-4-yl analogs (e.g., 3a) may exhibit distinct electronic profiles due to nitrogen lone-pair orientation, influencing solubility and receptor binding .
Indole Substitution Patterns
Modifications on the indole ring impact pharmacological and physical properties:
| Compound | Indole Substituent | Melting Point (°C) | Activity (NCI Screening) |
|---|---|---|---|
| (5-Bromo-1H-indol-3-yl)-4-pyridinylmethanone (3c) | 5-Bromo | 276–278 | Not tested |
| [HD10] (Pyrazolinyl-indole derivative) | 5-Indolyl, 3-(p-tolyl) | 161–163 | Moderate anti-cancer activity (NCI 56-cell line) |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | 4-Amino, 3-indolyl | – | Anti-inflammatory, fungal ergosterol inhibition |
Key Insight: Bromo substituents (e.g., 3c) increase molecular weight and may enhance lipophilicity, while amino groups (e.g., ) improve water solubility and bioavailability .
Pharmacological Derivatives
Anti-Cancer Pyrazolinyl-Indoles ()
Derivatives with pyrazoline moieties exhibit enhanced activity:
| Compound | Structure | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| HD10 | (Pyridin-4-yl)(p-tolyl) | 380.23 | 161–163 |
| HD11 | (2-Hydroxyphenyl) | 383.12 | 175–178 |
| HD12 | (4-Chlorophenyl) | 401.11 | 179–181 |
Key Insight : Chlorophenyl (HD12) and hydroxyphenyl (HD11) groups modulate cytotoxicity, likely via hydrogen bonding with target proteins .
Tubulin Inhibitors ()
Compound 58 [(2-(Pyridin-4-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone] shows potent tubulin inhibition (IC₅₀ = 50–55 nM) due to trimethoxy groups enhancing hydrophobic interactions .
Physicochemical and ADMET Properties
Key Insight : Pyridin-4-yl analogs balance lipophilicity (log P ~3.5) and solubility, making them suitable for oral bioavailability, whereas fluorinated derivatives (e.g., AM-2201) prioritize blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
